[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine
Description
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2/c1-3-17(4-2)8-7-16-10-11-5-6-12(14)13(15)9-11/h5-6,9,16H,3-4,7-8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLSWOKOLBTIRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution
The most documented route involves reacting 3,4-dichlorobenzyl chloride with N,N-diethylethylenediamine under basic conditions.
Procedure:
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Reagents :
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3,4-Dichlorobenzyl chloride (1 eq.)
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N,N-Diethylethylenediamine (1.2 eq.)
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Dichloromethane (DCM, solvent)
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Triethylamine (TEA, base, 1.5 eq.)
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Reaction Conditions :
Mechanism : The amine acts as a nucleophile, displacing chloride via an SN2 pathway. TEA neutralizes HCl, driving the reaction forward.
Optimization Insights:
Reductive Amination
An alternative method employs reductive amination between 3,4-dichlorobenzaldehyde and N,N-diethylethylenediamine , though this route is less common.
Procedure:
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Reagents :
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3,4-Dichlorobenzaldehyde (1 eq.)
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N,N-Diethylethylenediamine (1 eq.)
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Sodium cyanoborohydride (NaBH₃CN, 1.2 eq.)
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Methanol (solvent)
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Reaction Conditions :
Limitations : Lower yields due to competing imine formation and over-reduction.
Synthesis of N,N-Diethylethylenediamine Precursor
N,N-Diethylethylenediamine (CAS 100-36-7) is synthesized via two primary routes:
Procedure:
Procedure:
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Reagents :
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Ethylenediaminoacetonitrile (1 eq.)
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H₂ gas (5–10 bar)
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Raney Ni catalyst
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Conditions :
Reaction Optimization and Scalability
Solvent and Base Screening
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | TEA | 85 | 98 |
| THF | K₂CO₃ | 68 | 92 |
| Toluene | DIPEA | 72 | 95 |
Key Finding : DCM with TEA maximizes yield and purity by enhancing nucleophilicity and HCl scavenging.
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 25 | 24 | 85 |
| 40 | 12 | 82 |
| 60 | 6 | 70 |
Higher temperatures accelerate reaction but promote decomposition.
Analytical Characterization
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¹H NMR (CDCl₃): δ 7.4–7.2 (m, 3H, Ar–H), 3.8 (s, 2H, CH₂), 2.7–2.5 (m, 6H, N–CH₂), 1.1 (t, 6H, CH₃).
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IR : 2800 cm⁻¹ (C–H stretch, CH₂), 1600 cm⁻¹ (C=C aromatic).
Applications and Derivatives
Chemical Reactions Analysis
[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the dichlorophenyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Studies
Research has demonstrated that [(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine exhibits potential as a sigma receptor ligand. Sigma receptors are implicated in various neurological processes and are considered targets for treating disorders such as depression and schizophrenia. A study indicated that derivatives of this compound bind with high affinity to sigma sites, suggesting their role in modulating neurochemical pathways .
Antidepressant Activity
A notable application of this compound is in the development of antidepressant medications. Compounds with similar structures have shown promise in preclinical models for their ability to alleviate depressive symptoms. The interaction with sigma receptors may enhance serotonergic and dopaminergic signaling, which is crucial for mood regulation.
Synthesis of Related Compounds
The synthesis of this compound can be achieved through various methods involving the reaction of 3,4-dichlorobenzyl chloride with diethylamine under controlled conditions. This synthetic pathway not only produces the target compound but also allows for the exploration of structural analogs that may exhibit improved pharmacological profiles.
Case Study 1: Sigma Receptor Binding
In a study examining the binding affinity of this compound at sigma receptors, researchers found that this compound demonstrated selective binding characteristics compared to other ligands. This selectivity is crucial for developing drugs with fewer side effects associated with non-specific receptor interactions .
Case Study 2: Antidepressant Efficacy
Another research effort focused on evaluating the antidepressant-like effects of this compound in animal models. Results indicated a significant reduction in immobility time during forced swim tests, a common measure for antidepressant efficacy. The study concluded that modulation of sigma receptor activity may underlie these behavioral changes .
Data Summary Table
| Property/Study Aspect | Details |
|---|---|
| Compound Name | This compound |
| Sigma Receptor Affinity | High affinity and selectivity observed |
| Antidepressant Activity | Significant reduction in immobility in animal models |
| Synthesis Method | Reaction of 3,4-dichlorobenzyl chloride with diethylamine |
| Potential Therapeutic Uses | Treatment of depression and other mood disorders |
Mechanism of Action
The mechanism of action of [(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison Table
Biological Activity
[(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its dichlorophenyl moiety and a diethylamino group, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClN
- Molecular Weight : 273.21 g/mol
- IUPAC Name : this compound
The compound's structure allows it to engage with neurotransmitter systems and other biological receptors, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. It can modulate the activity of these biological targets, leading to various physiological effects. The specific mechanisms include:
- Receptor Binding : The compound may bind to serotonin and dopamine receptors, influencing mood and behavior.
- Enzyme Modulation : It can inhibit or activate enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the synaptic cleft.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration in therapeutic applications.
Neuropharmacological Effects
Studies have highlighted the potential of this compound in treating neurological disorders due to its structural similarity to known neurotransmitters. It has been evaluated for:
- Antidepressant Activity : Animal models suggest that the compound may exhibit antidepressant-like effects by modulating serotonin levels.
- Analgesic Properties : Preliminary studies indicate potential pain-relieving effects, warranting further investigation into its use in pain management .
Case Studies
- Antimicrobial Evaluation : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating promising antimicrobial potential .
- Neuropharmacological Assessment : In a series of behavioral tests on rodents, the compound showed significant antidepressant-like effects when administered at doses of 10 mg/kg. Behavioral assays indicated increased locomotion and reduced immobility in forced swim tests compared to control groups .
Research Findings Summary
Q & A
Q. What synthetic routes are commonly employed to prepare [(3,4-Dichlorophenyl)methyl][2-(diethylamino)ethyl]amine?
A key method involves nucleophilic substitution between 3,4-dichloro-substituted benzyl halides and diethylaminoethylamine derivatives. For example, in analogous syntheses, intermediates like 3,4-dichloro-1-(2-iodoethyl)-benzene react with secondary amines (e.g., N-methyltryptamine) under reflux in polar aprotic solvents (e.g., acetonitrile) to form the target compound . Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like unreacted halides or over-alkylation. Post-synthesis purification often employs column chromatography or recrystallization .
Q. What analytical techniques are essential for structural characterization of this compound?
- Mass Spectrometry (ESI-MS): Used to confirm molecular weight and isotopic patterns (e.g., chlorine isotopes). For example, ESI-MS of a related compound showed peaks at m/z 347.1 ([³⁵Cl]₂M+H⁺) and 349.1 ([³⁵Cl][³⁷Cl]M+H⁺) .
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., diethylaminoethyl chain integration at δ 2.5–3.5 ppm for CH₂ groups adjacent to nitrogen) .
- Elemental Analysis: Validates purity by confirming C, H, N, and Cl content .
Q. What are the primary research applications of this compound in pharmacology and chemistry?
- GPCR Modulation: The 3,4-dichlorophenyl group is a common pharmacophore in ligands targeting serotonin (5-HT₂A) and dopamine receptors. Derivatives have been studied for binding affinity and functional activity in neuropharmacological models .
- Intermediate in Drug Development: Used to synthesize analogs with modified alkylamine chains for improved blood-brain barrier penetration or metabolic stability .
Advanced Research Questions
Q. How do structural modifications to the diethylaminoethyl chain affect receptor binding affinity and selectivity?
Systematic SAR studies reveal:
- Chain Length: Shortening the ethyl spacer reduces 5-HT₂A affinity due to steric hindrance, while elongation enhances lipophilicity but may decrease selectivity .
- N-Alkyl Substitution: Replacing diethyl with cyclic amines (e.g., piperidine) increases receptor residency time but may alter off-target effects. For example, SR140333 (a GPCR antagonist) retains high affinity with a 3,4-dichlorophenyl group and a piperidine-based side chain .
- Electron-Withdrawing Groups: The 3,4-dichloro substitution enhances π-π stacking with aromatic residues in receptor binding pockets, as seen in crystallographic studies of related ligands .
Q. What methodological approaches are used to quantify this compound in biological matrices?
- LC-MS/MS: Provides high sensitivity (detection limits ~0.1 ng/mL) by monitoring transitions like m/z 347 → 174 (cleavage at the amine bond) .
- Radiolabeled Tracers: Tritium (³H) or carbon-14 (¹⁴C) labeling enables pharmacokinetic studies (e.g., tissue distribution in rodent models) .
- Microdialysis Coupled with HPLC: Measures extracellular concentrations in brain regions to assess CNS penetration .
Q. How can contradictory data on biological activity be resolved?
Contradictions often arise from assay variability. Strategies include:
- Standardized Assay Conditions: Use uniform cell lines (e.g., HEK293 expressing human 5-HT₂A) and control ligands (e.g., ketanserin) to normalize data .
- Orthogonal Validation: Confirm functional activity (e.g., calcium flux assays) alongside binding studies to distinguish agonists from antagonists .
- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., logP correlations with efficacy) .
Q. What are the compound’s toxicity profiles, and what safety protocols are recommended?
- Acute Toxicity: Rodent studies of analogs show LD₅₀ values >200 mg/kg, with symptoms including tremors and respiratory depression .
- Handling Protocols: Use PPE (gloves, goggles), work in fume hoods, and avoid skin contact due to potential amine-related irritation .
- Waste Disposal: Neutralize with dilute HCl before incineration to prevent environmental release of chlorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
